molecular formula C10H13NS B1448406 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine CAS No. 802875-04-3

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

Cat. No.: B1448406
CAS No.: 802875-04-3
M. Wt: 179.28 g/mol
InChI Key: VMPYLWXHYKKRNX-UHFFFAOYSA-N
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Description

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is a chemical compound based on the 1,4-benzothiazepine heterocyclic core, a scaffold recognized for its significance in medicinal chemistry and the synthesis of numerous bioactive molecules . This privileged structure is fundamental to compounds with a diverse range of biological activities, including functioning as central nervous system (CNS) depressants, anxiolytics, and anti-HIV agents . Of particular research interest are 1,4-benzothiazepine derivatives such as JTV519 (K201) and S107, which have demonstrated strong cardioprotective effects . These compounds are known to inhibit a broad spectrum of ion channel functions and specifically stabilize the interaction between the ryanodine receptor (RyR2) and its regulatory protein FKBP12.6 . This mechanism helps prevent diastolic calcium leak from the sarcoplasmic reticulum, improving cardiac function in models of heart failure, and establishes 1,4-benzothiazepines as promising therapeutic tools for cardiovascular research . The 2,3,4,5-tetrahydrobenzo[1,4]thiazepine structure is a key component in synthesizing these commercially significant cardioprotective drugs . This product is intended for research applications, such as investigating ion channel physiology, exploring structure-activity relationships (SAR) of heterocyclic compounds, and as a synthetic intermediate for further chemical exploration. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NS/c1-8-7-12-10-5-3-2-4-9(10)6-11-8/h2-5,8,11H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPYLWXHYKKRNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSC2=CC=CC=C2CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme Summary:

Step Reactant Catalyst/Conditions Product Yield (%)
1 N,N-bis(benzotriazolylmethyl)-2-(arylthio)ethan-1-amine AlCl3, reflux 2,3,4,5-tetrahydro-1,4-benzothiazepine derivatives Good to excellent
2 Subsequent nucleophilic substitution Grignard reagents, triethyl phosphite, NaBH4 Functionalized benzothiazepines High

This method allows further functionalization by nucleophilic substitution of the benzotriazolyl group to introduce diverse substituents, enhancing the compound’s utility in medicinal chemistry.

Cyclization of [2-(Acylaminoethyl)thio]arenes

Another robust synthetic route involves reacting [2-(acylaminoethyl)thio]arenes to form the tetrahydrobenzothiazepine ring system. This process typically includes:

  • Formation of the acylaminoethylthio precursor.
  • Intramolecular cyclization under acidic or basic conditions.
  • Deprotection or functional group modification steps such as catalytic hydrogenation or hydrolysis.

Key Features:

Step Description Reagents/Conditions Notes
1 Preparation of [2-(acylaminoethyl)thio]arene Acylation, thioether formation Starting material for cyclization
2 Cyclization to tetrahydrobenzothiazepine Acid/base treatment, heating Ring closure step
3 Deprotection or ester hydrolysis Catalytic hydrogenation (Pd/C, H2), base hydrolysis Yields free benzothiazepine

Green Synthesis Using PEG-400 and Bleaching Clay

A contemporary, environmentally friendly approach uses polyethylene glycol-400 (PEG-400) as a solvent and bleaching earth clay as a heterogeneous catalyst. This method offers advantages such as:

  • Mild reaction conditions.
  • High yields (>95%) within short reaction times (<1 hour).
  • Recyclability of catalysts without loss of activity.

Reaction Conditions and Outcomes:

Parameter Details
Catalyst Bleaching earth clay (pH 12.5), particle size ~5 µm
Solvent PEG-400
Reaction Time Less than 1 hour
Yield >95%
Substrate Chalcones and benzothiazepine precursors
Advantages Green chemistry, catalyst reuse, high efficiency

This method is particularly suited for synthesizing 1,5-benzothiazepine derivatives but is adaptable for 1,4-benzothiazepines like 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine.

Reductive Alkylation and Protective Group Strategies

For derivatives such as 3-methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine, reductive alkylation of amines with aldehydes followed by deprotection steps is employed. Protective groups like tert-butyldimethylsilyl (TBDMS) are used to protect hydroxyl functionalities during synthesis.

Synthetic Highlights:

Step Reaction Conditions Notes
1 Reductive alkylation of 3-[(4-methoxyphenyl)thio]propan-1-amine With aldehydes such as 4-[1-(TBDMS-oxy)cyclopropyl]butanal Yields alkylated intermediates
2 Deprotection of TBDMS group Aqueous HF/MeCN at 0 °C Rapid cleavage within 1 hour
3 Cyclization to benzothiazepine Acid/base conditions Formation of target compound

This method allows precise control over substitution patterns and functional group compatibility.

Summary Table of Preparation Methods

Method Key Reagents/Catalysts Conditions Advantages Typical Yields References
Aluminium chloride-mediated intramolecular cyclization AlCl3, N,N-bis(benzotriazolylmethyl)-2-(arylthio)ethan-1-amines Reflux in suitable solvent Good control, allows nucleophilic substitution Good to excellent
Cyclization of [2-(acylaminoethyl)thio]arenes Acid/base, catalytic hydrogenation (Pd/C) Heating, catalytic hydrogenation Versatile, allows functional group manipulation High
PEG-400 and bleaching earth clay catalysis PEG-400, bleaching earth clay (pH 12.5) Mild, <1 hour, recyclable catalyst Green, efficient, high yield >95%
Reductive alkylation with protective group strategy Aldehydes, amines, HF/MeCN for deprotection Room temp to 0 °C, acid/base Precise substitution, functional group tolerance Moderate to high

Research Findings and Practical Considerations

  • The aluminium chloride-mediated route is well-established for benzothiazepine ring formation and functionalization, providing a platform for diverse derivatives.
  • Green synthesis methods using PEG-400 and clay catalysts align with sustainable chemistry goals, offering high efficiency and catalyst recyclability.
  • Protective group strategies enable the synthesis of complex substituted benzothiazepines, including methylated derivatives at the 3-position.
  • The cyclization of acylaminoethylthio precursors is a flexible approach with possibilities for further derivatization via hydrolysis or hydrogenation.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted benzothiazepines .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its derivatives exhibit significant anticancer properties. Studies have shown that these compounds can induce cell cycle arrest in the G2/M phase in breast cancer cells. Specifically, they demonstrate potent cytotoxicity against both benign (MCF-7) and metastatic (MDA-MB-231) breast cancer cell lines. The mechanism of action involves the modulation of biochemical pathways related to cell cycle regulation and apoptosis.

Cardiovascular Applications

Another notable application of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine is in the treatment of cardiovascular diseases. Certain derivatives have been developed to inhibit cardiac muscle cell death without adversely affecting cardiac function. This dual-action capability makes them promising candidates for treating conditions such as heart failure .

Interaction with Cytochrome P450 Enzymes

The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests potential implications for drug-drug interactions and metabolic pathways in pharmacotherapy. Understanding these interactions can help optimize therapeutic regimens involving this compound.

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityInduced G2/M phase arrest in MCF-7 and MDA-MB-231 cells; significant cytotoxicity observed.
Study 2Cardiovascular EffectsInhibited cardiac muscle cell death; maintained cardiac function .
Study 3Cytochrome P450 InteractionModulated enzyme activity affecting drug metabolism.
Study 4Antifungal PropertiesPotential antifungal activity against various strains; further research needed .

Mechanism of Action

The mechanism of action of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Physical Properties Synthesis Method Biological Activity/Applications References
JTV-519 (K201) 4-[3-(4-Benzylpiperidinyl)propionyl]-7-methoxy Crystalline solid Propionylation of benzothiazepine precursor Reverses cisplatin resistance; cardioprotective via RyR1 inhibition
S107 4-Methyl-7-methoxy Solid Reductive methylation of 7-methoxy precursor Stabilizes RyR2; treats calcium leak
5-Phenyl-8-methoxy derivative (6h) 5-Phenyl, 8-methoxy Colorless solid (mp: 110–112°C) 24-hour reaction via modified PICT route Not specified; structural studies
5-Pentyl-8-methoxy derivative (6i) 5-Pentyl, 8-methoxy Yellow oil 48-hour reaction via modified PICT route Not specified; structural studies

Key Observations :

  • Substituent Position and Complexity : JTV-519’s bulky 4-benzylpiperidinylpropionyl group enhances its interaction with RyR1, making it 10–100× more potent than simpler analogs like S107 . In contrast, alkyl or aryl substituents at position 5 (e.g., 6h, 6i) primarily affect physical state (solid vs. oil) but lack reported biological activity .
  • Electron-Donating Effects : Methyl groups (e.g., in S107) enhance electron density, stabilizing interactions with calcium channels or RyRs. Methoxy groups (e.g., in JTV-519) further augment electron donation, correlating with improved inhibitory potency .

Heterocyclic Variants with Different Heteroatoms

Table 2: Heterocyclic Variants of Benzothiazepine

Compound Name Heteroatoms Key Properties Applications References
2,3,4,5-Tetrahydro-1,4-benzoxazepine Oxygen (replaces sulfur) Hydrochloride salt; solid Not specified; structural analog studies
1,3,4-Benzothiadiazepine Additional nitrogen Condensed triazolo derivatives Anticancer, antimicrobial research

Key Observations :

  • Oxygen vs.
  • Expanded Heterocycles : 1,3,4-Benzothiadiazepines fused with triazoles exhibit diverse bioactivity (e.g., antimicrobial), highlighting the impact of additional heteroatoms on functionality .

Functional Group Modifications

  • Hydroxyl vs. Methyl Substituents: 3-Hydroxy-2,3,4,5-tetrahydro-1,5-benzothiazepine derivatives (synthesized via epoxide-aminothiophenol reactions) exhibit distinct reactivity due to the hydroxyl group’s polarity, enabling further functionalization (e.g., esterification) compared to methylated analogs .
  • Cyclopropanol Groups: Derivatives like ARM210 (with a cyclopropanol moiety) show enhanced RyR2 stabilization, suggesting that steric bulk and hydrogen-bonding capacity improve target engagement .

Research Findings and Implications

  • Biological Activity: Substituent complexity and electron donor capacity are critical for biological efficacy. JTV-519’s cardioprotective and chemosensitizing effects stem from its ability to block calcium overload and stabilize RyRs, unlike simpler analogs like diltiazem, which lack these multifunctional properties .
  • Synthetic Flexibility : Modified Pictet-Spengler (PICT) routes enable rapid synthesis of 5-substituted derivatives (e.g., 6h, 6i), though extended reaction times are needed for bulkier substituents .

Biological Activity

3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine (C10H13NS) is a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology.

Molecular Characteristics

  • Molecular Formula : C10H13NS
  • Molecular Weight : 179.28 g/mol
  • CAS Number : 802875-04-3

Research indicates that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine exhibits significant biological activity through various mechanisms:

  • Anticancer Properties : This compound has been evaluated for its ability to induce cell cycle arrest in cancer cells, particularly in breast cancer lines such as MCF-7 and MDA-MB-231. It appears to influence pathways related to apoptosis and cell cycle regulation.
  • Enzyme Interaction : The compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests a role in modulating the pharmacokinetics of other therapeutic agents.

Cellular Effects

The compound has shown to affect cellular processes by influencing:

  • Cell Signaling Pathways : It modulates the activity of kinases and phosphatases, leading to alterations in cell proliferation and differentiation.
  • Gene Expression : There is evidence that it can alter gene expression profiles related to cellular growth and apoptosis.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReferences
AnticancerInduces cell cycle arrest in cancer cells
Enzyme InteractionModulates cytochrome P450 activity
Anxiolytic PotentialSimilar compounds show anxiolytic effects
Analgesic EffectsSome derivatives exhibit analgesic activity

Anticancer Research

In a study focusing on the anticancer properties of benzothiazepine derivatives, 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine was noted for its potent cytotoxicity against breast cancer cell lines. The mechanism involved the induction of apoptosis and modulation of signaling pathways associated with cancer progression .

Neurological Studies

Research has also explored the anxiolytic and analgesic potential of similar compounds. For instance, derivatives of benzothiazepines were tested for their effects on anxiety and pain perception in animal models. The findings indicated that certain structural modifications could enhance these properties, suggesting that 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine might have similar potential .

Metabolic Pathways

The compound is involved in various metabolic pathways due to its interaction with cytochrome P450 enzymes. This interaction is critical for understanding its pharmacological profile and potential drug-drug interactions .

Q & A

Q. What synthetic strategies are commonly employed for 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine and its derivatives?

Methodological Answer: The synthesis typically involves reductive methylation or alkylation of benzothiazepine precursors. For example:

  • Reductive Methylation: 7-Methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine can undergo reductive methylation using aqueous formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) to introduce the methyl group at the 3-position .
  • Alkylation Reactions: Derivatives like ARM210 are synthesized by reacting 7-methoxy-2,3,4,5-tetrahydrobenzo[1,4]thiazepine with electrophilic reagents such as 4-(bromomethyl)benzoic acid .

Q. Table 1: Comparison of Synthetic Routes

MethodStarting MaterialReagents/ConditionsYield (%)Reference
Reductive Methylation7-Methoxy-THB*Formaldehyde, NaBH3CN, MeOH65–75
Alkylation7-Methoxy-THB, 4-(Bromomethyl)benzoic acidK2CO3, DMF, 80°C50–60
*THB = Tetrahydrobenzo[1,4]thiazepine

Q. How is the structural integrity of 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine validated in research settings?

Methodological Answer: Researchers use a combination of spectroscopic and chromatographic techniques:

  • NMR Spectroscopy: 1H/13C NMR confirms the methyl group position and heterocyclic backbone.
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • HPLC Purity Analysis: Reverse-phase HPLC with UV detection ensures ≥95% purity, as per pharmacopeial standards for related benzothiazepines .

Advanced Research Questions

Q. How does 3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine modulate RyR1 and SERCA2a activity, and what experimental designs are used to study this?

Methodological Answer: The compound stabilizes ryanodine receptor 1 (RyR1) by enhancing electron donor properties, reducing Ca²⁺ leak from the sarcoplasmic reticulum. Concurrently, it stimulates SERCA2a activity, promoting Ca²⁺ reuptake. Key experimental approaches include:

  • Single-Channel Electrophysiology: Patch-clamp studies on RyR1-expressing lipid bilayers to measure open/closed states .
  • SERCA2a ATPase Assays: Spectrophotometric measurement of ATP hydrolysis rates in sarcoplasmic reticulum vesicles .

Q. Table 2: Key Pharmacological Parameters

TargetAssay TypeIC50/EC50 (µM)MechanismReference
RyR1Single-channel recording0.2–0.5Open-state block
SERCA2aATPase activity1.2–2.0Stimulation via FKBP12 binding

Q. How can researchers address discrepancies in reported ion channel effects of benzothiazepine derivatives?

Methodological Answer: Contradictions in ion channel modulation (e.g., K⁺ vs. Ca²⁺ current inhibition) require:

  • Dose-Response Profiling: Systematic evaluation across concentrations (e.g., 0.1–100 µM) to identify off-target effects.
  • Cell-Type Specificity: Testing in heterologous systems (e.g., HEK293 cells expressing specific channels) vs. native cardiomyocytes .
  • Computational Modeling: Docking studies to predict binding affinities for RyR1, SERCA2a, and K⁺ channels .

Q. What strategies enhance the electron donor properties of benzothiazepine derivatives for improved RyR1 inhibition?

Methodological Answer: Structural modifications include:

  • Methoxy Group Introduction: Adding electron-donating groups (e.g., 4-methoxy) to the benzene ring increases potency (e.g., 4-MmC vs. 4-CmC) .
  • Dioxole Congeners: Replacing the benzene ring with a dioxole moiety enhances electron donation, as seen in K201 derivatives .

Q. Table 3: Structure-Activity Relationship (SAR) Insights

ModificationRyR1 IC50 (µM)SERCA2a EC50 (µM)Reference
4-Methoxy substitution0.31.5
Dioxole congener0.11.8

Q. How do researchers mitigate synthetic challenges in benzothiazepine functionalization?

Methodological Answer: Common hurdles include poor regioselectivity and side reactions. Solutions involve:

  • Protecting Group Strategies: Temporarily blocking reactive sites (e.g., NH groups) during alkylation .
  • Microwave-Assisted Synthesis: Accelerating reaction rates and improving yields for cyclization steps .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine
Reactant of Route 2
3-Methyl-2,3,4,5-tetrahydro-1,4-benzothiazepine

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